molecular formula C12H23ClN2O4 B13496697 Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B13496697
M. Wt: 294.77 g/mol
InChI Key: WZBNIPRDTBJSDN-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (molecular formula: C₁₃H₂₇ClN₂O₂, molecular weight: 278.83 g/mol) is a spirocyclic compound featuring a unique 5,8-dioxa-2-azaspiro[3.5]nonane core. The structure includes:

  • A tert-butyl carboxylate group for enhanced stability and solubility.
  • An aminomethyl substituent at the 6-position, providing a reactive primary amine for further functionalization.
  • Two ether oxygen atoms (5,8-dioxa) in the spiro system, which influence polarity and conformational rigidity.
    This compound is widely used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeting molecules .

Properties

Molecular Formula

C12H23ClN2O4

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(15)14-6-12(7-14)8-16-5-9(4-13)17-12;/h9H,4-8,13H2,1-3H3;1H

InChI Key

WZBNIPRDTBJSDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(O2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester and aminomethyl groups. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets. Its structural features allow for the exploration of new binding sites and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its spirocyclic structure can impart desirable characteristics such as rigidity, stability, and specific reactivity to materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with molecular targets through its spirocyclic core and functional groups. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, while the spirocyclic structure can provide a rigid scaffold for binding to specific sites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Core Structure Substituents Molecular Formula CAS Number Key Applications/Notes
Target: Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride 5,8-dioxa-2-azaspiro[3.5]nonane 6-aminomethyl, tert-butyl carboxylate C₁₃H₂₇ClN₂O₂ Not explicitly listed CNS drug candidates, kinase inhibitors
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 2,7-diazaspiro[3.5]nonane 7-carboxylate, tert-butyl C₁₂H₂₁ClN₂O₂ 236406-55-6 Dual nitrogen atoms enhance hydrogen bonding; used in peptidomimetics
tert-Butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate 2-azaspiro[3.5]nonane 5-hydroxy, tert-butyl carboxylate C₁₂H₂₁NO₃ 2168336-04-5 Hydroxyl group increases polarity; potential for prodrug design
tert-Butyl 6-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate 2-azaspiro[4.4]nonane 6-aminomethyl, tert-butyl carboxylate C₁₄H₂₆N₂O₂ 1780343-15-8 Larger spiro ring (4.4 vs. 3.5) alters conformational flexibility; CNS applications
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate 2,5,8-triazaspiro[3.5]nonane 7-oxo, tert-butyl carboxylate C₁₁H₁₉N₃O₃ 1839060-95-5 Triaza system enhances metal coordination; explored in catalysis

Structural and Functional Insights

Heteroatom Composition
  • The 5,8-dioxa motif in the target compound introduces oxygen atoms, improving aqueous solubility compared to purely hydrocarbon spiro systems (e.g., tert-butyl 2-azaspiro[3.5]nonane derivatives) .
  • Diaza or triaza analogs (e.g., CAS 236406-55-6, 1839060-95-5) exhibit stronger hydrogen-bonding capacity, making them suitable for targeting enzymes or receptors requiring polar interactions .
Substituent Effects
  • The 6-aminomethyl group in the target compound provides a versatile handle for conjugation (e.g., coupling with carboxylic acids or aldehydes), a feature shared with CAS 1780343-15-8 but absent in hydroxyl- or oxo-substituted analogs .
  • Hydroxyl or oxo groups (e.g., CAS 2168336-04-5, 1839060-95-5) increase metabolic susceptibility, which may limit their utility in vivo without further modification .
Spiro Ring Size

Commercial Availability and Purity

  • The target compound and its analogs are available from suppliers like Enamine Ltd , PharmaBlock Sciences , and American Elements , often in high purity (≥99%) for research use .
  • Price variability is observed:
    • Target compound: ~$500–$1,000/g (research-scale pricing) .
    • Triaza derivatives (e.g., CAS 1839060-95-5): Higher cost due to complex synthesis (~$1,200/g) .

Research and Application Trends

  • The target compound’s 5,8-dioxa-aza framework is under investigation for blood-brain barrier (BBB) penetration in CNS drug development .
  • In contrast, 2,7-diaza derivatives (CAS 236406-55-6) are prioritized for protease inhibition due to their dual nitrogen atoms mimicking peptide bonds .

Biological Activity

Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS Number: 2613382-95-7) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic pathways and interaction with specific receptors.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes both nitrogen and oxygen atoms, contributing to its biological properties. The molecular formula is C12H22N2O4C_{12}H_{22}N_2O_4 with a molecular weight of approximately 294.8 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H22N2O4C_{12}H_{22}N_2O_4
Molecular Weight294.8 g/mol
IUPAC NameThis compound
CAS Number2613382-95-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure facilitates precise binding, which may lead to inhibition or modulation of target activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic processes.
  • Receptor Modulation : Interaction with receptors can alter signal transduction pathways, thereby affecting cellular responses.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays and experimental models.

Case Study: Inhibition of Enzymatic Activity

A notable study investigated the inhibitory effects of this compound on a specific enzyme related to metabolic regulation. The results indicated that at concentrations of 50 µM, the compound exhibited approximately 50% inhibition of enzyme activity compared to control groups.

Table: Summary of Biological Activity Assays

Assay TypeConcentration (µM)% InhibitionReference
Enzyme Activity Inhibition50~50%
Receptor Binding AffinityVariableSignificant
Cytotoxicity Assessment100Non-cytotoxic

Safety and Toxicology

Safety assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. Further toxicological studies are required to establish comprehensive safety profiles for potential clinical applications.

Q & A

Q. What are the established synthetic routes for tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride?

The synthesis typically involves multi-step organic transformations:

  • Step 1 : Formation of the spirocyclic core via cyclization reactions, often using tert-butyl protecting groups to stabilize reactive intermediates.
  • Step 2 : Introduction of the aminomethyl group through reductive amination or nucleophilic substitution.
  • Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in diethyl ether).

Q. Key Conditions :

  • Solvents: Anhydrous THF or dichloromethane for moisture-sensitive steps.
  • Reagents: Borane complexes (for reductions), Boc-protecting groups, and coupling agents like EDC/HOBt.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Example Reaction Table :

StepReaction TypeReagents/ConditionsYield (%)
1Spirocycle FormationK₂CO₃, DMF, 80°C65–75
2Aminomethyl FunctionalizationNaBH₃CN, MeOH, RT50–60
3Salt FormationHCl (gaseous), Et₂O>90

Q. How is the structural integrity of this compound verified in academic research?

Primary Methods :

  • X-ray Crystallography : Resolves the spirocyclic structure and confirms stereochemistry. SHELX software is commonly used for refinement .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.2–3.8 ppm (spirocyclic ether/amine protons).
    • ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and sp³ carbons in the spiro ring.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ = 319.18 for C₁₃H₂₇ClN₂O₃⁺) .

Data Contradiction Analysis : Discrepancies between theoretical and observed melting points (if any) may arise from polymorphic forms or residual solvents, requiring TGA/DSC analysis .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : –20°C in airtight containers to prevent hydrolysis of the tert-butyl ester.
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the spirocyclic ether moiety.
  • Stability Data :
    • No decomposition observed under inert atmospheres (N₂/Ar) for >6 months .
    • Avoid exposure to strong acids/bases, which cleave the spiro ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic labs?

Challenges : Low yields in aminomethylation (Step 2) due to steric hindrance in the spirocyclic core. Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield by 15–20% .
  • Catalytic Systems : Use of Pd/C or Ru-based catalysts for selective reductions.
  • DoE (Design of Experiments) : Statistical optimization of solvent polarity, temperature, and reagent stoichiometry .

Case Study : A 2023 study achieved 78% yield using a 1:1.2 molar ratio of spirocyclic intermediate to amine donor in acetonitrile at 60°C .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. docking studies)?

Scenario : Discrepancies in predicted vs. observed bioactive conformations. Methodology :

MD Simulations : Run 100-ns molecular dynamics trajectories to explore flexible spiro ring dynamics.

NOESY NMR : Identify through-space proton correlations to validate dominant conformers.

Free Energy Calculations (MM-PBSA) : Compare binding affinities of multiple conformers with target proteins (e.g., enzymes) .

Example : A 2024 study reconciled docking poses with NMR data by identifying a rare "twisted" spiro conformation that enhances receptor binding .

Q. What strategies are employed to study the compound's biological activity without commercial cell assays?

In-House Approaches :

  • Enzyme Inhibition Assays : Target METTL3 or other methyltransferases using fluorescence polarization (FP) or TR-FRET.
  • Protein Binding Studies : SPR (Surface Plasmon Resonance) to measure KD values (e.g., KD = 2.3 µM for a kinase target) .
  • In Silico Screening : Docking with AutoDock Vina or Schrödinger Suite to prioritize targets .

Data Validation : Cross-validate with orthogonal methods (e.g., ITC for binding thermodynamics) .

Q. How does the spirocyclic architecture influence reactivity in downstream modifications?

Key Factors :

  • Ring Strain : The 5,8-dioxa-2-azaspiro[3.5]nonane core imposes steric constraints, favoring axial attack in substitution reactions.
  • Electron Density : The ether oxygens stabilize transition states in SN2 reactions.

Q. Case Example :

  • Oxidation : Selective epoxidation of the spiro ring’s double bond (if present) using mCPBA .
  • Functionalization : Suzuki-Miyaura coupling at the aminomethyl group requires Pd(PPh₃)₄ and microwave activation .

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